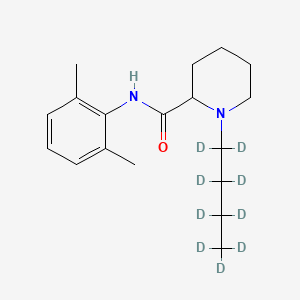

Bupivacaine-d9

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-JOJYFGIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Bupivacaine-d9 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bupivacaine-d9, a deuterated analog of the local anesthetic Bupivacaine. It covers its chemical structure, properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.

Core Concepts

This compound is a stable isotope-labeled version of Bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Bupivacaine in its reactivity but has a higher mass. This property makes it an ideal internal standard for quantitative analysis of Bupivacaine in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[4]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring attached to a 2,6-dimethylphenyl group via an amide linkage, and a deuterated butyl group attached to the piperidine nitrogen.

Chemical Formula: C₁₈H₁₉D₉N₂O[5]

Molecular Weight: Approximately 297.49 g/mol [5]

CAS Number: 474668-57-0[5]

Synonyms: 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide[3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₈H₁₉D₉N₂O | [5] |

| Molecular Weight | 297.49 g/mol | [5] |

| CAS Number | 474668-57-0 | [5] |

| Alternate CAS Number (HCl Salt) | 1286973-34-9 | [5] |

| Isotopic Purity | ≥99% deuterated forms (d1-d9) | [2] |

| Solubility (DMF) | 30 mg/mL | [2] |

| Solubility (DMSO) | 25 mg/mL | [2] |

| Solubility (Ethanol) | 30 mg/mL | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is not commonly detailed in publicly available literature, as it is typically produced by specialized chemical suppliers. However, based on the known synthesis of Bupivacaine and related deuterated compounds, a plausible synthetic route can be outlined.[6][7] The general synthesis of bupivacaine involves the N-alkylation of (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. To produce this compound, a deuterated alkylating agent would be used.

Hypothetical Synthesis Scheme:

A likely precursor, (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, can be synthesized from 2-piperidinecarboxylic acid and 2,6-dimethylaniline.[7] The final step would involve the N-alkylation of this intermediate with a deuterated butyl bromide (bromo-n-butane-d9).

-

Step 1: Amide Formation: Reaction of 2-piperidinecarboxylic acid with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) followed by reaction with 2,6-dimethylaniline to form the amide intermediate.

-

Step 2: N-Alkylation: The secondary amine of the piperidine ring in the amide intermediate is then alkylated using bromo-n-butane-d9 in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF) to yield this compound.

-

Step 3: Purification: The final product would be purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity.

Analytical Method: Quantification of Bupivacaine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for Bupivacaine analysis.[8][9]

1. Materials and Reagents:

-

Bupivacaine analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples and standards at room temperature. b. To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol). c. Add 200 µL of 0.1% formic acid in water and vortex. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the plasma mixture onto the SPE cartridge. f. Wash the cartridge with 1 mL of 5% methanol in water. g. Elute the analytes with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Bupivacaine: Q1 m/z 289.2 -> Q3 m/z 140.1

-

This compound: Q1 m/z 298.2 -> Q3 m/z 140.1

-

-

5. Data Analysis:

-

Quantify Bupivacaine by calculating the peak area ratio of the analyte to the internal standard (Bupivacaine/Bupivacaine-d9).

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Bupivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of nerve impulses, resulting in local anesthesia.[10] While this compound is used as an analytical tool and not for its pharmacological effects, understanding the parent compound's mechanism is crucial for researchers in drug development. Bupivacaine can also affect other ion channels, including potassium and calcium channels, and has been shown to interact with NMDA receptors.[4]

The following diagram illustrates the workflow for a typical bioanalytical study involving the quantification of Bupivacaine using this compound.

References

- 1. This compound | C18H28N2O | CID 71314294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. Actions of bupivacaine, a widely used local anesthetic, on NMDA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 8. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bupivacaine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Bupivacaine-d9, a crucial internal standard for the quantitative analysis of the widely used local anesthetic, bupivacaine. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in drug development.

Introduction

Bupivacaine is a long-acting amide-type local anesthetic commonly used in surgical and obstetric procedures. To facilitate pharmacokinetic and metabolic studies, as well as for bioanalytical quantification, a stable isotope-labeled internal standard is essential. This compound, in which the nine hydrogen atoms of the N-butyl group are replaced with deuterium, serves this purpose effectively. Its chemical name is 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.[1] The co-elution of the deuterated standard with the unlabeled analyte in chromatographic systems, combined with its distinct mass-to-charge ratio (m/z), allows for precise and accurate quantification by mass spectrometry.

Synthetic Pathway and Isotopic Labeling Strategy

The most direct and efficient method for the synthesis of this compound involves the isotopic labeling at a late stage of the synthesis. This strategy minimizes the cost and complexity associated with handling deuterated intermediates throughout a multi-step synthesis. The core of this approach is the N-alkylation of the bupivacaine precursor, N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, with a commercially available deuterated alkylating agent, bromo-n-butane-d9.

The overall synthetic transformation is illustrated in the diagram below:

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of bupivacaine and its enantiomers.

Synthesis of the Precursor: N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

The precursor can be synthesized from 2-piperidinecarboxylic acid and 2,6-dimethylaniline. A common method involves the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by amidation.

Materials:

-

2-Piperidinecarboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

2,6-dimethylaniline

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Acid Chloride Formation: To a solution of 2-piperidinecarboxylic acid in an anhydrous solvent, slowly add thionyl chloride or oxalyl chloride at 0 °C. The reaction is then typically stirred at room temperature or gently heated until the conversion is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch). The excess reagent and solvent are removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and added dropwise to a solution of 2,6-dimethylaniline and a base at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess aniline and base, followed by a basic solution (e.g., saturated NaHCO3) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

N-Alkylation for the Synthesis of this compound

This final step introduces the deuterated butyl group.

Materials:

-

N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

-

Bromo-n-butane-d9 (isotopic purity ≥ 98%)

-

Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)

-

N,N-Dimethylformamide (DMF) or Ethanol

Procedure:

-

To a solution of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in DMF or ethanol, add potassium carbonate (or sodium carbonate) and bromo-n-butane-d9.

-

The reaction mixture is heated to 75-80 °C and stirred for 3-12 hours, with the progress monitored by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into ice water, which typically induces the precipitation of the product as a solid.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

-

If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Specifications

| Compound | Formula | Molar Mass ( g/mol ) | Key Specifications |

| N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | C15H22N2O | 246.35 | Purity ≥ 98% |

| Bromo-n-butane-d9 | C4D9Br | 146.08 | Isotopic Purity ≥ 98 atom % D |

| This compound | C18H19D9N2O | 297.49 | [1] |

Table 2: Reaction Conditions and Expected Outcomes for N-Alkylation

| Parameter | Value | Reference |

| Solvent | N,N-Dimethylformamide (DMF) or Ethanol | |

| Base | Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) | |

| Reaction Temperature | 75-80 °C | |

| Reaction Time | 3-12 hours | |

| Expected Yield | 90-95% | |

| Isotopic Purity of Product | ≥ 99% deuterated forms (d1-d9) | [1] |

| Chemical Purity of Product | ≥ 98% |

Characterization and Quality Control

The successful synthesis and isotopic labeling of this compound must be confirmed through rigorous analytical characterization.

Workflow for Characterization:

Figure 2: Workflow for the purification and characterization of this compound.

-

Mass Spectrometry (MS): ESI-MS or GC-MS is used to confirm the molecular weight of this compound (m/z for [M+H]⁺ ≈ 298.5). The isotopic distribution pattern will clearly show a shift of +9 amu compared to unlabeled bupivacaine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show the absence or significant reduction of signals corresponding to the butyl group protons, confirming successful deuteration.

-

¹³C NMR: The spectrum will be consistent with the bupivacaine structure, although signals for the deuterated carbons may be broadened or show altered splitting patterns due to C-D coupling.

-

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are employed to determine the chemical purity of the final product, ensuring the absence of starting materials and by-products.

Conclusion

The synthesis of this compound via late-stage N-alkylation with bromo-n-butane-d9 is a robust and efficient method for producing this essential internal standard. The provided protocols, adapted from established literature, offer a reliable pathway for its preparation. Rigorous analytical characterization is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for sensitive bioanalytical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bupivacaine-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine, a potent, long-acting local anesthetic of the amide class, is widely utilized in clinical practice for surgical anesthesia and pain management. Its deuterated analog, Bupivacaine-d9, serves as a critical internal standard for the accurate quantification of bupivacaine in biological matrices through mass spectrometry-based assays. The incorporation of nine deuterium atoms enhances its mass, providing a distinct isotopic signature that allows for precise differentiation from the unlabeled drug, thereby improving the accuracy and reliability of pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its mechanism of action and analytical workflows.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in analytical chemistry. While some properties are specific to the deuterated form, many are comparable to its non-deuterated counterpart, Bupivacaine.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | [1] |

| Molecular Formula | C₁₈H₁₉D₉N₂O | [1][2] |

| Molecular Weight | 297.48 g/mol | [3][4] |

| CAS Number | 474668-57-0 | [1][2][5] |

| Appearance | White to off-white solid/powder | [6] |

| Purity (Deuterated forms) | ≥99% (d₁-d₉) | [1] |

Table 2: Physicochemical Properties of Bupivacaine (and this compound by extension)

| Property | Value | Source(s) |

| Melting Point | 107-108 °C | [7] |

| pKa | 8.1 | [7] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mL | [1] |

Mechanism of Action: Sodium Channel Blockade

Bupivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the initiation and conduction of nerve impulses. The result is a reversible blockade of nerve signal transmission, leading to a loss of sensation in the targeted area.

Caption: Bupivacaine blocks pain by inhibiting sodium channels.

Experimental Protocols: Quantification of Bupivacaine in Plasma

The use of this compound as an internal standard is crucial for the accurate determination of bupivacaine concentrations in biological fluids. Below is a representative experimental protocol for the analysis of bupivacaine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Spiking: To 200 µL of human plasma, add a known concentration of this compound solution (internal standard).

-

Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.[8]

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: The column is usually maintained at 40 °C.

Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Bupivacaine Transition: m/z 289.2 → 140.2

-

This compound Transition: m/z 298.2 → 140.2

-

-

Data Analysis: The concentration of bupivacaine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for quantifying Bupivacaine using an internal standard.

Spectral Data

While a complete set of spectral data for this compound is not publicly available, representative data for unlabeled Bupivacaine can be informative.

Mass Spectrometry

The mass spectrum of Bupivacaine shows a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 289.2. A major fragment ion is observed at m/z 140.2, corresponding to the N-butylpiperidine moiety. For this compound, the protonated molecule [M+H]⁺ would be at m/z 298.2, while the key fragment ion would likely remain at m/z 140.2, as the deuterium atoms are on the butyl group which is lost in this fragmentation.[9]

Infrared (IR) Spectroscopy

The FTIR spectrum of Bupivacaine exhibits characteristic absorption bands. Key peaks include:

-

~3250 cm⁻¹: N-H stretching of the amide group.

-

~2950 cm⁻¹: C-H stretching of alkyl groups.

-

~1650 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).[10][11]

For this compound, the C-D stretching vibrations would be expected to appear in the range of 2100-2250 cm⁻¹, which is a region with typically low interference from other functional groups.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its well-defined physical and chemical properties, coupled with its isotopic stability, make it the gold standard for internal standardization in the bioanalysis of bupivacaine. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide are intended to support the rigorous and accurate scientific investigation of this important local anesthetic.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - CAS - 474668-57-0 | Axios Research [axios-research.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. (±)-Bupivacaine-d9 (butyl-d9) | LGC Standards [lgcstandards.com]

- 5. This compound | CAS No- 474668-57-0 | Simson Pharma Limited [simsonpharma.com]

- 6. (±)-Bupivacaine D9 (butyl D9) [a-2-s.com]

- 7. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

- 8. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Unseen Anchor: Bupivacaine-d9 as an Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical data, and among these, stable isotope-labeled (SIL) compounds represent the gold standard. This technical guide delves into the core mechanism of action of Bupivacaine-d9, a deuterated analog of the local anesthetic bupivacaine, and its pivotal role as an internal standard in the precise quantification of bupivacaine in biological matrices.

The Principle of Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, including extraction, chromatography, and mass spectrometric detection.

This compound is chemically identical to bupivacaine, with the only difference being the replacement of nine hydrogen atoms with their heavier deuterium isotopes. This subtle alteration in mass does not significantly impact its physicochemical properties. Consequently, both the analyte (bupivacaine) and the internal standard (this compound) exhibit nearly identical behavior throughout the analytical process. They co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source.[1] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both compounds to the same degree. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant irrespective of variations in the analytical process.

Physicochemical and Mass Spectrometric Properties

The efficacy of this compound as an internal standard hinges on its distinct yet closely related physical and chemical characteristics compared to the native bupivacaine.

| Property | Bupivacaine | This compound | Rationale for an Ideal Internal Standard |

| Molecular Formula | C₁₈H₂₈N₂O | C₁₈H₁₉D₉N₂O | The incorporation of nine deuterium atoms provides a significant mass shift, preventing isotopic crosstalk in the mass spectrometer. |

| Monoisotopic Mass | 288.2205 g/mol | 297.2769 g/mol | The mass difference ensures that the two compounds are clearly resolved by the mass spectrometer. |

| Polarity & pKa | Similar | Similar | Ensures co-extraction from biological matrices and similar behavior during chromatographic separation. |

| Ionization Efficiency | Similar | Similar | Guarantees that any fluctuations in the ionization source of the mass spectrometer affect both analyte and internal standard proportionally. |

Mass Spectrometric Transitions (MRM)

In a typical LC-MS/MS experiment operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides a high degree of selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Bupivacaine | 289.3 | 140.0 | [1] |

| This compound | 298.3 | 149.0 | [1] |

Experimental Protocol: Quantification of Bupivacaine in Human Plasma

The following is a representative experimental protocol for the quantification of bupivacaine in human plasma using this compound as an internal standard, based on established methodologies.[1]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of a precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) System |

| Column | Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Formate in water |

| Mobile Phase B | Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v)[1] |

| Gradient | A suitable gradient to ensure separation and co-elution |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Bupivacaine: 289.3 → 140.0; this compound: 298.3 → 149.0[1] |

Visualizing the Workflow and Principles

Diagram 1: Bioanalytical Workflow for Bupivacaine Quantification

Caption: A typical workflow for the quantification of bupivacaine in plasma using this compound.

Diagram 2: Principle of Co-elution and Matrix Effect Compensation

Caption: Bupivacaine and this compound co-elute and experience the same matrix effects.

Diagram 3: Chemical Structures and Mass Difference

Caption: The structural relationship and mass difference between Bupivacaine and this compound.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of bupivacaine. Its mechanism of action is elegantly simple yet powerful: by mirroring the analytical behavior of the native analyte, it effectively normalizes for variations inherent in the analytical process. This ensures a high degree of accuracy and precision, which is indispensable for pharmacokinetic and toxicokinetic studies in drug development and clinical research. The detailed understanding and application of the principles outlined in this guide are crucial for any scientist or researcher aiming to generate reliable and robust bioanalytical data.

References

A Technical Guide to Bupivacaine-d9: Commercial Availability, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of the deuterated internal standard, Bupivacaine-d9. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical compound for analytical studies. This guide also details established experimental protocols for the quantification of bupivacaine in biological matrices using this compound with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Introduction to this compound

Bupivacaine is a widely used local anesthetic.[1] this compound is a stable, isotopically labeled version of bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to bupivacaine but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analysis of bupivacaine in complex biological samples by mass spectrometry. Its use improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.

Commercial Suppliers and Availability

This compound and its hydrochloride salt are available from several commercial suppliers. The following tables summarize the available information on suppliers, catalog numbers, CAS numbers, molecular formulas, molecular weights, purities, and standard unit sizes. Please note that pricing information is often not publicly available and typically requires a direct inquiry with the supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Standard Unit Sizes |

| Cayman Chemical | 16618 | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.5 | ≥99% deuterated forms (d₁-d₉) | 1 mg, 5 mg |

| Axios Research | AR-B02219 | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.49 | Not specified | Inquiry required |

| Biorbyt | orb2299800 | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.48 | Not specified | 1 mg, 5 mg |

| Simson Pharma | Not specified | 474668-57-0 | Not specified | Not specified | High quality with CoA | Inquiry required |

| Veeprho | Not specified | 474668-57-0 | Not specified | Not specified | Not specified | Inquiry required |

| MedchemExpress | HY-B0405S | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.48 | Not specified | 1 mg, 5 mg, 10 mg |

Table 2: Commercial Suppliers of this compound Hydrochloride

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Standard Unit Sizes |

| AA Blocks | AA009EQ9 | 1286973-34-9 | C₁₈H₂₀ClD₉N₂O | 333.94 | Not specified | 2.5 mg, 25 mg |

| Simson Pharma | Not specified | 1286973-34-9 | C₁₈H₂₀D₉ClN₂O | 333.94 | High quality with CoA | Inquiry required |

Synthesis and Purification of this compound

A patent for the synthesis of bupivacaine describes a multi-step process that can be adapted for the deuterated analog.[2] The process generally involves:

-

Protection of the piperidine nitrogen: 2-piperidinecarboxylic acid is reacted with a protecting group.

-

Condensation: The protected piperidine derivative is condensed with 2,6-dimethylaniline.

-

Deprotection: The protecting group is removed from the piperidine nitrogen.

-

N-Alkylation: The deprotected intermediate is reacted with bromo-n-butane-d9 to introduce the deuterated butyl group.

-

Purification: The final product, this compound, is purified, typically by crystallization, to achieve high purity.

The purification of the final compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds like this compound.

Experimental Protocols for Bupivacaine Quantification

This compound is primarily used as an internal standard for the accurate quantification of bupivacaine in biological matrices such as plasma, serum, and tissue samples. Below are detailed methodologies for LC-MS and GC-MS analysis.

Quantification of Bupivacaine in Human Plasma using LC-MS/MS

This protocol is based on established methods for the analysis of bupivacaine in human plasma.[3][4]

4.1.1. Sample Preparation

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected range of bupivacaine concentrations).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

4.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.

-

Gradient Program: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Bupivacaine: m/z 289 → 140

-

This compound: m/z 298 → 140

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

LC-MS/MS workflow for bupivacaine quantification.

Quantification of Bupivacaine in Human Saliva using GC-MS

This protocol is adapted from a method for the simultaneous determination of lidocaine and bupivacaine in human saliva.[5]

4.2.1. Sample Preparation

-

To 1 mL of saliva in a glass tube, add 100 µL of this compound internal standard solution.

-

Add 5 mL of chloroform and vortex for 1 minute. Discard the organic layer.

-

Make the aqueous phase alkaline by adding carbonate buffer (pH 9.2).

-

Add 5 mL of n-hexane and shake for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

-

Inject 2 µL into the GC-MS system.

4.2.2. Gas Chromatography Conditions

-

Column: A capillary column such as a ZB-5MS (15 m x 0.25 mm x 0.1 µm) is suitable.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Injector Temperature: 210°C.

-

Oven Temperature Program:

-

Initial temperature: 90°C, hold for 1 minute.

-

Ramp to 290°C at 35°C/min.

-

Ramp to 310°C at 10°C/min, hold for 3 minutes.

-

4.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Bupivacaine: m/z 140 (quantification ion), other qualifying ions can be used for confirmation.

-

This compound: m/z 140 (quantification ion, as the fragmentation pattern is similar to the non-deuterated form, but the retention time will be slightly different). A higher mass fragment ion specific to the deuterated butyl group could also be monitored if present.

-

GC-MS workflow for bupivacaine quantification.

Bupivacaine Signaling and Metabolism

Bupivacaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of nerve impulses. The metabolism of bupivacaine mainly occurs in the liver. The major metabolic pathways are N-dealkylation to form desbutylbupivacaine and hydroxylation to form 3-hydroxybupivacaine and 4-hydroxybupivacaine.[6] These metabolites can then be further conjugated before excretion.

Simplified metabolic pathway of bupivacaine.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of bupivacaine. This guide provides a comprehensive overview of its commercial availability and detailed methodologies for its application in LC-MS and GC-MS assays. The use of this compound as an internal standard ensures the reliability and accuracy of analytical data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Researchers are encouraged to contact the suppliers directly for the most up-to-date product information and pricing.

References

- 1. Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 3. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 6. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

The Pivotal Role of Bupivacaine-d9 in Modern Pharmacokinetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Bupivacaine-d9 in pharmacokinetic studies. As the quest for more precise and reliable drug development data intensifies, the use of stable isotope-labeled internal standards has become paramount. This compound, a deuterated analog of the widely used local anesthetic bupivacaine, serves as an exemplary model of how such tools enhance the accuracy and robustness of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for an Ideal Internal Standard in Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to drug development, elucidating the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy of these studies hinges on the precise quantification of the drug in biological matrices like plasma or serum. However, the complexity of these matrices and the multi-step sample preparation process can introduce significant variability. An internal standard (IS) is therefore added to samples and calibration standards to correct for this variability.

An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This is where stable isotope-labeled compounds like this compound excel. By replacing nine hydrogen atoms with deuterium, this compound is chemically identical to bupivacaine but has a distinct mass, allowing it to be differentiated by the mass spectrometer. This near-perfect emulation of the analyte's behavior during extraction and analysis makes it the gold standard for internal standards.[1][2][3][4]

Physicochemical and Mass Spectrometric Properties

The utility of this compound in pharmacokinetic studies is fundamentally linked to its distinct physical and mass spectrometric characteristics when compared to the parent compound, bupivacaine.

| Property | Bupivacaine | This compound | Reference |

| Chemical Formula | C₁₈H₂₈N₂O | C₁₈H₁₉D₉N₂O | [1] |

| Molecular Weight | 288.43 g/mol | 297.5 g/mol | [1] |

| Precursor Ion (m/z) | 289.3 | 298.3 | [5] |

| Product Ion (m/z) | 140.0 | 149.0 | [5] |

Table 1: Physicochemical and Mass Spectrometric Properties of Bupivacaine and this compound.

A Validated UPLC-MS/MS Method for Bupivacaine Quantification

The following section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of bupivacaine in human plasma, utilizing this compound as the internal standard. This method is a composite of best practices found in the cited literature.

Experimental Protocol

3.1.1. Materials and Reagents

-

Bupivacaine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

3.1.2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bupivacaine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the bupivacaine stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

3.1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3.1.4. UPLC-MS/MS Conditions

| Parameter | Condition | Reference |

| Chromatography System | Waters Acquity UPLC or equivalent | [5] |

| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | [5] |

| Mobile Phase A | 10 mM Ammonium Formate in water | [5] |

| Mobile Phase B | Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v) | [5] |

| Flow Rate | 0.4 mL/min | |

| Column Temperature | 40°C | |

| Injection Volume | 5 µL | |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MRM Transitions | Bupivacaine: 289.3 → 140.0; this compound: 298.3 → 149.0 | [5] |

Table 2: UPLC-MS/MS Instrumental Parameters.

Method Validation Parameters

A robust bioanalytical method requires thorough validation. The following table summarizes typical validation parameters for the quantification of bupivacaine using this compound as an internal standard.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 1 - 5000 ng/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [6] |

| Precision (CV%) | < 15% | [6] |

| Accuracy (% Bias) | Within ±15% | [6] |

| Recovery | > 85% | [5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |

Table 3: Bioanalytical Method Validation Parameters.

Application in Pharmacokinetic Studies

The use of deuterated internal standards like this compound is not limited to improving bioanalytical accuracy. Stable isotope-labeled compounds can also be administered to subjects to trace the in-vivo fate of a drug without the need for radioactive labels.

One powerful application is in "microdosing" studies or in studies designed to differentiate between endogenous and exogenous sources of a compound. In the context of bupivacaine, a deuterated version can be co-administered with the non-labeled drug to study its metabolism and clearance without interfering with the therapeutic dose.

A study investigating the pharmacokinetics of bupivacaine and a tri-deuteromethyl-labeled analogue in healthy volunteers found no significant difference in their pharmacokinetic profiles, confirming that deuteration at specific positions does not alter the drug's disposition.[7] This is a critical validation for the use of deuterated compounds as internal standards and tracers.

The following table presents pharmacokinetic parameters of bupivacaine from a study that utilized a deuterium-labeled analogue.

| Pharmacokinetic Parameter | Bupivacaine | Deuterium-labeled Bupivacaine | Reference |

| Distribution Half-life (t½α) | 15.3 ± 9.9 min | 15.2 ± 10.9 min | [7] |

| Elimination Half-life (t½β) | 111 ± 32 min | 109 ± 31 min | [7] |

| Volume of Central Compartment (Vc) | 27 ± 11 L | 28 ± 12 L | [7] |

| Steady-State Volume of Distribution (Vss) | 66 ± 23 L | 65 ± 22 L | [7] |

| Plasma Clearance (CL) | 0.61 ± 0.15 L/min | 0.62 ± 0.17 L/min | [7] |

Table 4: Pharmacokinetic Parameters of Bupivacaine and its Deuterated Analogue in Healthy Volunteers.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow of a pharmacokinetic study and the principle of using a stable isotope-labeled internal standard.

Figure 1: A generalized workflow for a pharmacokinetic study.

Figure 2: The principle of using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool in the pharmacokinetic study of bupivacaine. Its use as an internal standard in LC-MS/MS methods significantly enhances the precision, accuracy, and reliability of quantitative data. The near-identical chemical behavior to the unlabeled parent drug ensures that it effectively compensates for variations during sample processing and analysis. Furthermore, the ability to use deuterated analogs as non-radioactive tracers opens up advanced avenues for pharmacokinetic research. The methodologies and data presented in this guide underscore the importance of incorporating stable isotope-labeled standards in modern drug development to ensure the generation of high-quality data for regulatory submissions and to ultimately advance patient care.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A Phase I Study of the Pharmacokinetics, Pharmacodynamics, and Safety of Liposomal Bupivacaine for Sciatic Nerve Block in the Popliteal Fossa for Bunionectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. phmethods.net [phmethods.net]

- 6. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Bupivacaine-d9: A Technical Guide for Researchers

An in-depth examination of the safety protocols, handling guidelines, and physicochemical properties of Bupivacaine-d9, designed for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the essential safety and handling considerations for this compound. As a deuterated analog of the potent local anesthetic Bupivacaine, this compound is primarily utilized as an internal standard in analytical and clinical mass spectrometry for the precise quantification of its parent compound.[1][2] While its pharmacological and toxicological profiles are considered analogous to Bupivacaine, the handling of this compound in a research setting necessitates a thorough understanding of its specific hazards, storage requirements, and emergency procedures.

Physicochemical and Stability Data

A foundational aspect of safe laboratory practice is a clear understanding of a compound's physical and chemical properties. This data is critical for proper storage, handling, and in the event of an emergency, for appropriate response measures.

| Property | Value | Source |

| Formal Name | 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | [1] |

| CAS Number | 474668-57-0 | [1][3] |

| Molecular Formula | C₁₈H₁₉D₉N₂O | [1] |

| Formula Weight | 297.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Formulation | A solid | [1] |

| Melting Point | 107 to 108 °C (for non-deuterated Bupivacaine) | [4] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| Shipping Temperature | Room temperature in continental US; may vary elsewhere | [1][5] |

Toxicological Profile and Hazard Identification

This compound is classified as highly toxic. Its hazard profile is extrapolated from its non-deuterated form, Bupivacaine, which is known for its cardiotoxic and neurotoxic effects, particularly at high concentrations or following inadvertent intravascular administration.[6][7][8]

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed. |

| Acute Dermal Toxicity | Category 2 | H310: Fatal in contact with skin. |

| Acute Inhalation Toxicity | Category 1 | H330: Fatal if inhaled. |

Data sourced from a Safety Data Sheet for Bupivacaine hydrochloride monohydrate, which is expected to have a similar toxicological profile.

The primary mechanism of action for Bupivacaine is the blockade of voltage-gated sodium channels in nerve cells, which prevents depolarization and the conduction of pain signals.[4][6] However, this action is not selective for peripheral nerves. Systemic exposure can lead to significant depression of cardiac conduction and excitability, potentially resulting in arrhythmias and cardiac arrest.[6][9] Central nervous system (CNS) effects can range from stimulation (seizures) to depression (drowsiness, loss of consciousness).[6][10]

Experimental Protocols Summary

While detailed proprietary experimental protocols are not publicly available, the principles of toxicity and stability testing for pharmaceutical compounds like this compound can be summarized.

Toxicity Studies: Animal studies comparing the toxicity of local anesthetics like Bupivacaine typically involve intravenous infusions in healthy volunteers or animal models.[11] Key methodologies include:

-

Dose Escalation: Gradually increasing the dose to determine the maximum tolerated dose and identify the onset of toxic symptoms.[11]

-

Monitoring: Continuous monitoring of cardiovascular parameters (ECG for PR interval, QRS duration; echocardiography for stroke volume and ejection fraction) and central nervous system effects (observation for symptoms like lightheadedness, tinnitus, and seizures).[11]

-

Pharmacokinetic Analysis: Measurement of plasma concentrations of the drug at various time points to correlate with toxic effects.[11]

Stability Studies: The stability of Bupivacaine hydrochloride in various solutions and storage conditions has been evaluated using High-Performance Liquid Chromatography (HPLC).[12][13] A typical experimental setup would involve:

-

Sample Preparation: Diluting the compound to a known concentration in a specific vehicle (e.g., 0.9% sodium chloride) and storing it in various containers (e.g., polypropylene syringes).[12][13]

-

Storage Conditions: Storing the prepared samples under controlled conditions, such as different temperatures (e.g., 3°C and 23°C).[12][13]

-

Analysis: At specified time intervals, samples are analyzed for drug concentration using a validated HPLC method. Physical characteristics such as color, pH, and the presence of precipitation are also monitored.[12][13]

Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity of this compound, stringent adherence to safety protocols is mandatory. The following diagram outlines the necessary personal protective equipment.

Caption: Required PPE for handling this compound.

First Aid Procedures in Case of Exposure

Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound. The following diagram outlines the recommended first aid measures for various routes of exposure, based on safety data sheet guidelines.[14]

Caption: First aid measures for this compound exposure.

Spill and Disposal Management

In the event of a spill, personal safety is the top priority. The area should be evacuated, and only personnel with appropriate training and PPE should manage the cleanup.

Caption: Simplified workflow for managing a this compound spill.

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[14]

Conclusion

This compound is an invaluable tool for researchers requiring a stable, isotopically labeled internal standard for the quantification of Bupivacaine. However, its high acute toxicity necessitates a rigorous and informed approach to its handling. By understanding its physicochemical properties, adhering to strict PPE protocols, being prepared for emergency situations, and following proper disposal procedures, researchers can safely and effectively utilize this compound in their work. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 18246 [bertin-bioreagent.com]

- 3. (±)-Bupivacaine-d9 (butyl-d9) | LGC Standards [lgcstandards.com]

- 4. Bupivacaine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Toxic systemic reactions of bupivacaine and etidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. jvsmedicscorner.com [jvsmedicscorner.com]

- 12. Stability of bupivacaine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the stability of bupivicaine diluted and stored in a syringe for storage? [inpharmd.com]

- 14. astrazeneca.com.au [astrazeneca.com.au]

Methodological & Application

Application Note: High-Throughput Quantification of Bupivacaine in Human Plasma by LC-MS/MS using Bupivacaine-d9

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bupivacaine in human plasma. The method utilizes Bupivacaine-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput clinical and pharmacokinetic studies. The chromatographic separation is achieved on a reverse-phase UPLC column with a gradient elution, providing excellent peak shape and resolution within a short run time. This method was validated according to the bioanalytical method validation guidelines.

Introduction

Bupivacaine is a widely used local anesthetic belonging to the amino amide group. It functions by blocking nerve impulses, thereby inducing localized numbness and pain relief during surgical, dental, and obstetric procedures. Monitoring the plasma concentration of Bupivacaine is crucial for optimizing therapeutic efficacy and minimizing the risk of systemic toxicity, which can manifest as cardiovascular and central nervous system adverse effects.

LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response, leading to highly reliable data. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Bupivacaine in human plasma, suitable for researchers, scientists, and drug development professionals.

Materials and Methods

Materials and Reagents

-

Analytes: Bupivacaine hydrochloride (≥98% purity), this compound (≥98% purity, ≥99% isotopic purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate (≥99% purity)

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard and Sample Preparation

2.3.1. Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bupivacaine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Bupivacaine primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

2.3.2. Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.

-

Pipette 50 µL of the appropriate matrix (blank plasma, spiked CC/QC plasma, or study sample plasma) into the corresponding tubes.

-

Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube, except for the blank matrix samples (add 200 µL of acetonitrile only).

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes |

| Gradient Program | Time (min) |

| 0.00 | |

| 0.50 | |

| 1.50 | |

| 2.00 | |

| 2.10 | |

| 3.00 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Table 1: Optimized MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Bupivacaine | 289.3 | 140.0 | 0.05 | 30 | 25 |

| This compound | 298.3 | 149.0 | 0.05 | 30 | 25 |

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability in accordance with regulatory guidelines.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 10.5 | ± 8.2 | ≤ 11.8 | ± 9.5 |

| Low QC | 3 | ≤ 8.7 | ± 6.5 | ≤ 9.9 | ± 7.8 |

| Mid QC | 100 | ≤ 7.2 | ± 5.1 | ≤ 8.1 | ± 6.3 |

| High QC | 800 | ≤ 6.8 | ± 4.3 | ≤ 7.5 | ± 5.7 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Bupivacaine Recovery (%) | This compound Recovery (%) | Matrix Factor |

| Low QC | 3 | 92.5 | 94.1 | 0.98 |

| High QC | 800 | 95.3 | 96.2 | 1.01 |

Experimental Workflows and Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of bioanalytical method validation parameters.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, accurate, and high-throughput solution for the quantification of Bupivacaine in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The use of this compound as an internal standard ensures the reliability of the results. This validated method can be readily implemented in clinical and research laboratories.

Application Note: Quantitative Analysis of Bupivacaine using Gas Chromatography-Mass Spectrometry (GC-MS) with Bupivacaine-d9 as an Internal Standard

Introduction

Bupivacaine is a long-acting local anesthetic belonging to the amide class, widely utilized for local or regional anesthesia and analgesia in surgical, dental, and obstetrical procedures.[1][2] Its primary mechanism of action involves the blockade of sodium channels in the neuronal membrane, which interrupts the propagation of nerve impulses and results in a reversible loss of sensation.[3][4] Due to its potency and potential for cardiotoxicity at elevated concentrations, accurate and precise quantification of Bupivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of Bupivacaine.[5][6] The use of a stable isotope-labeled internal standard, such as Bupivacaine-d9, is essential for achieving high accuracy and precision.[7] this compound is an ideal internal standard as it shares identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its difference in mass allows it to be distinguished by the mass spectrometer, enabling reliable correction for any sample loss or variation during the analytical process.[8]

This application note provides a detailed protocol for the extraction and quantitative analysis of Bupivacaine in human plasma using GC-MS with this compound as the internal standard.

Metabolic Pathway of Bupivacaine

Bupivacaine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][9] The major metabolic pathway involves N-dealkylation to form 2,6-pipecoloxylidide. Other metabolites, including 3-hydroxybupivacaine and 4-hydroxybupivacaine, are also formed through hydroxylation.[5][6] These metabolites are then conjugated with glucuronic acid and excreted by the kidneys.[1][4][9] Only a small fraction, about 6%, of Bupivacaine is excreted unchanged in the urine.[1]

Experimental Workflow for GC-MS Analysis

The general workflow for the quantitative analysis of Bupivacaine involves sample collection, addition of the internal standard, extraction of the analyte from the biological matrix, analysis by GC-MS, and subsequent data processing for quantification.

Quantitative Data Summary

The following tables summarize typical instrument parameters and method validation data for the GC-MS analysis of Bupivacaine.

Table 1: GC-MS Method Parameters

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| GC System | Agilent 7820A GC system or equivalent[5][10] |

| Column | DB-5 or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness)[5] |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[5] |

| Injection Mode | Splitless[5][11] |

| Injection Volume | 1-2 µL[5][11] |

| Inlet Temperature | 260 °C[11] |

| Oven Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 270 °C, hold for 5 min[5] |

| Mass Spectrometer | |

| MS System | Agilent 5977E MSD or equivalent[5][10] |

| Ionization Mode | Electron Impact (EI), 70 eV[5][11] |

| MS Source Temperature | 200 °C[5] |

| MS Transfer Line Temp | 310 °C[5] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (m/z) | Bupivacaine: 140 (quantifier), 289[11][12] |

| | this compound: 149 (quantifier) |

Table 2: Method Validation Parameters for Bupivacaine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 5 - 320 ng/mL (Plasma) | [13][14] |

| 1 - 20 µg/mL (Saliva) | [11] | |

| Limit of Detection (LOD) | 0.1 ng/mL (Plasma, GC-MS) | [13][14] |

| 20 ng/mL (Saliva, GC-MS) | [11][15] | |

| Limit of Quantification (LOQ) | 48 ng/mL (Blood, GC-MS) | [5][6] |

| 62 ng/mL (Saliva, GC-MS) | [11][15] | |

| Accuracy (%RE) | < 5% | [16] |

| Precision (RSD%) | < 8% |[16] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Bupivacaine in Human Plasma by GC-MS

1. Reagents and Materials

-

Bupivacaine hydrochloride reference standard

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Deionized water

-

Human plasma (blank)

-

Volumetric flasks, pipettes, and centrifuge tubes

2. Preparation of Standard and Stock Solutions

-

Bupivacaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bupivacaine HCl and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the Bupivacaine stock solution with methanol to prepare working standards for the calibration curve (e.g., 5, 20, 50, 100, 200, 320 ng/mL).

-

Working IS Solution (1 µg/mL): Dilute the IS stock solution in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma sample, calibration standard, or quality control sample into a 15 mL glass centrifuge tube.

-

Add 100 µL of the working IS solution (1 µg/mL this compound) to each tube (except for the blank) and vortex for 30 seconds.

-

Alkalinize the sample by adding 200 µL of 1 M NaOH and vortex briefly.

-

Add 5 mL of hexane (or another suitable organic solvent like chloroform) to the tube.[11]

-

Cap the tube and vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of methanol, vortex for 30 seconds.[11]

-

Transfer the reconstituted sample to a GC vial with an insert.

4. GC-MS Analysis

-

Inject 2 µL of the reconstituted sample into the GC-MS system.

-

Run the analysis using the instrument parameters outlined in Table 1.

-

Acquire data in SIM mode, monitoring the characteristic ions for Bupivacaine and this compound.

5. Calibration and Quantification

-

Construct a calibration curve by plotting the peak area ratio (Bupivacaine/Bupivacaine-d9) against the concentration of the Bupivacaine calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of Bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The described GC-MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantification of Bupivacaine in biological matrices. The detailed protocol for liquid-liquid extraction ensures efficient sample clean-up and high recovery. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Bupivacaine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

- 6. ijfmts.com [ijfmts.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 9. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 12. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study of the determination of bupivacaine in human plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. (±)-Bupivacaine-d9 (butyl-d9) | LGC Standards [lgcstandards.com]

Application Note: Optimization of Liquid-Liquid Extraction for Bupivacaine-d9 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine is a widely used local anesthetic, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] Bupivacaine-d9, a deuterated analog, is the preferred internal standard for quantitative analysis by mass spectrometry (MS) due to its similar chemical properties and distinct mass-to-charge ratio, which allows for correction of matrix effects and variability in sample processing.[3][4]

Liquid-liquid extraction (LLE) is a robust and cost-effective sample preparation technique for isolating analytes like bupivacaine from complex biological matrices such as plasma and serum.[5][6] Optimization of the LLE protocol is critical to ensure high, reproducible recovery and to minimize the presence of interfering substances, thereby enhancing the sensitivity and reliability of the analytical method.[7] This application note provides a detailed protocol and a systematic approach to optimize the LLE of this compound from biological samples.

Physicochemical Properties of Bupivacaine

A fundamental understanding of the physicochemical properties of bupivacaine is essential for developing an effective LLE method.[7]

| Property | Value | Significance for LLE |

| pKa | ~8.1 | Bupivacaine is a weak base. At a pH two units above its pKa (i.e., pH > 10.1), it will be predominantly in its neutral, more hydrophobic form, which partitions favorably into an organic solvent.[7] |

| LogP | ~3.4 | The positive LogP value indicates that bupivacaine is lipophilic and will have a high affinity for non-polar organic solvents.[7] |

General Liquid-Liquid Extraction Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound.

Caption: General workflow for this compound liquid-liquid extraction.

LLE Optimization Strategy

A systematic approach to optimizing the LLE parameters is crucial for developing a robust method. The following diagram outlines a logical workflow for this optimization process.

Caption: Logical workflow for LLE optimization of this compound.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Blank biological matrix (e.g., human serum or plasma)

-

Organic solvents (HPLC grade): Methyl tert-butyl ether (MTBE), n-Hexane, Ethyl acetate, Dichloromethane

-

Carbonate buffer (0.1 M, pH 9.2)[8]

-

Sodium hydroxide (for pH adjustment)

-

Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)

-

Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)[8]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Baseline LLE Protocol

This protocol is a starting point based on common practices found in the literature.[8]

-

Sample Preparation: Aliquot 250 µL of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

pH Adjustment: Add 250 µL of 0.1 M carbonate buffer (pH 9.2) and briefly vortex.

-

Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE).

-

Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.

-